molecular formula C6H3Cl2NO2 B026090 2,6-Dichloronicotinic acid CAS No. 38496-18-3

2,6-Dichloronicotinic acid

Cat. No. B026090
CAS RN: 38496-18-3
M. Wt: 192 g/mol
InChI Key: AJPKQSSFYHPYMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloronicotinic acids often starts from cyanopyridine derivatives, undergoing processes such as oxidation, chlorination, and hydrolysis. Studies have optimized the reaction conditions, achieving high yields and purity. For instance, 2-Chloronicotinic acid has been synthesized with a total yield of 77.2% and a purity of 99.5%, confirmed by IR and MS techniques (Wei Xiao-lei, 2010).

Molecular Structure Analysis

Research involving density functional theory and ab initio Hartree–Fock calculations has been conducted to understand the molecular structure and vibrational spectra of chloronicotinic acids. These studies provide insights into the geometrical parameters, vibrational frequencies, and molecular interactions, essential for understanding the chemical reactivity and properties of these compounds (M. Karabacak, M. Cinar, M. Kurt, 2008).

Chemical Reactions and Properties

2,6-Dichloronicotinic acid and its derivatives are critical for the synthesis of medical antibiotics, anti-cardiovascular drugs, and agrochemicals like insecticides and herbicides. Its reactivity facilitates the production of complex molecules, serving as a cornerstone for developing new pharmacologically active compounds. The electroorganic synthesis and microwave-assisted synthesis methods have been explored for generating aminonicotinic acids, highlighting the versatility and adaptability of chloronicotinic acids in chemical synthesis (R. Raju, S. Mohan, S. Reddy, 2003).

Physical Properties Analysis

Investigations into the solid-liquid equilibrium behavior of chloronicotinic acids reveal their solubility in various solvents, crucial for the design of chemical processes and the formulation of chemical products. Understanding these properties enables the optimization of reaction conditions and the development of efficient methodologies for isolating and purifying these compounds (Zhenxiao Guo, Jiawei Lin, Peng Shi, Yiming Ma, Ying Bao, 2021).

Chemical Properties Analysis

The chemical properties of 2,6-dichloronicotinic acid, such as its reactivity towards various chemical reagents, its role in catalyzing reactions, and its interaction with biological molecules, have been a subject of extensive research. These studies contribute to a deeper understanding of its potential applications in synthesizing biologically active molecules and its interactions within biological systems. For example, its effect on catalase activity highlights its biological significance and potential utility in developing plant defense response strategies (Uwe Conrath, Zhixiang Chen, J. Ricigliano, Daniel F. Klessig, 1995).

Scientific Research Applications

Application in Agriculture

  • Summary of the Application: 2,6-Dichloronicotinic acid (also known as INA) is used in agriculture as a synthetic inducer of plant resistance against bacteria and fungi . It’s part of a strategy based on activating the plant’s natural defenses . The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
  • Methods of Application or Experimental Procedures: This article presents the preparation, characterization, phytotoxicity, and plant resistance induction efficacy of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system . Plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
  • Results or Outcomes: As shown in one of the first reports, the application of INA in the field conditions increased the resistance of pepper, pear, and rice to diseases caused by pathogens .

Application in Organic Synthesis

  • Summary of the Application: 2,6-Dichloronicotinic acid is used as an organic synthesis intermediate . It can be used in the laboratory research process and chemical production process .
  • Results or Outcomes: The outcomes would depend on the specific synthesis process. The source does not provide specific results or outcomes .

Application in Biochemical Research

  • Summary of the Application: 2,6-Dichloronicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Results or Outcomes: The outcomes would depend on the specific research process. The source does not provide specific results or outcomes .

Application in Medicinal Chemistry

  • Summary of the Application: 2,6-Dichloronicotinic acid is used for the preparation of pyridine derivatives as inhibitors of human 11β hydroxysteroid dehydrogenase type 1 enzyme .
  • Results or Outcomes: The outcomes would depend on the specific synthesis process. The source does not provide specific results or outcomes .

Application in Plant Protection

  • Summary of the Application: 2,6-Dichloronicotinic acid is used in plant protection as a synthetic inducer of plant resistance against bacteria and fungi . It’s part of a strategy based on activating the plant’s natural defenses . The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
  • Methods of Application or Experimental Procedures: This article presents the preparation, characterization, phytotoxicity, and plant resistance induction efficacy of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system . Plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
  • Results or Outcomes: As shown in one of the first reports, the application of 2,6-Dichloronicotinic acid in the field conditions increased the resistance of pepper, pear, and rice to diseases caused by pathogens .

Safety And Hazards

2,6-Dichloronicotinic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and storing it locked up .

properties

IUPAC Name

2,6-dichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPKQSSFYHPYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357536
Record name 2,6-Dichloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloronicotinic acid

CAS RN

38496-18-3
Record name 2,6-Dichloronicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38496-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloronicotinic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.726
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Synthesis routes and methods

Procedure details

To a solution of diisopropylamine 3.76 g in tetrahydrofuran 25 ml is dropped at −78° C. n-butyllithium (23.2 ml). The mixture is stirred at 0° C. for 10 minutes and thereto is added 2,6-dichloropyridine 5.0 g in tetrahydrofuran 25 ml at −78° C. over a period of 20 minutes. The mixture is stirred at −78° C. for 3 hours. The reaction mixture is poured into powdered dry ice and is left at room temperature overnight. After removal of the solvent the residue is dissolved in a mixture of ethyl acetate and a 10% aqueous sodium hydroxide solution, and the water layer is separated and made acid with concentrated hydrochloric acid. The resulting colorless precipitate is filtered and washed with cold water to give 2,6-dichloronicotinic acid 4.50 g. mp 148-150° C., MS(ESI): 190(M−H)−
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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